molecular formula C5H2Br2ClN B045329 2,3-Dibromo-5-chloropyridine CAS No. 137628-17-2

2,3-Dibromo-5-chloropyridine

Cat. No.: B045329
CAS No.: 137628-17-2
M. Wt: 271.34 g/mol
InChI Key: GDUFWKJMOOVEMX-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chloropyridine (CAS: 137628-17-2) is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂ClN and a molecular weight of 271.34 g/mol. It is characterized by bromine atoms at the 2- and 3-positions and a chlorine atom at the 5-position of the pyridine ring. Key physical properties include a melting point of 41–45°C, boiling point of 259.9°C, and density of 2.1 g/cm³ . This compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of migraine drugs such as spiro acid A, where its regioselective reactivity enables enantioselective spirocyclization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-chloropyridine typically involves the bromination of 5-chloropyridine. One common method includes dissolving 3-bromo-5-chloropyridone in dimethylformamide and adding phosphorus tribromide oxide. The reaction mixture is heated to 80°C for 72 hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Organolithium Reagents: Used for substitution reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Research

Therapeutic Development:

  • Anti-inflammatory Agents: Derivatives of 2,3-Dibromo-5-chloropyridine have been explored for their potential as P2X(7) receptor antagonists, which can inhibit the release of pro-inflammatory cytokines. This suggests their utility in developing anti-inflammatory drugs.
  • Antimicrobial Activity: The compound has shown promise in the synthesis of new antimicrobial agents targeting resistant strains of bacteria. Its structural properties enhance its efficacy against various pathogens .

Case Study:

  • A recent study demonstrated the transformation of this compound into derivatives that exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. These derivatives showed minimal inhibitory concentrations comparable to established antibiotics .

Organic Synthesis

Building Block for Complex Molecules:

  • This compound is frequently utilized as a versatile building block in organic synthesis. It participates in various reactions including nucleophilic substitutions and cross-coupling reactions, facilitating the construction of complex organic molecules .

Applications in Synthesis:

  • It has been used effectively in the synthesis of tetraarylpyridines through Suzuki-Miyaura reactions, showcasing its role in creating materials with desirable electronic properties.

Pesticide Development

Agrochemical Intermediate:

  • The compound serves as a crucial intermediate in developing novel agrochemicals, particularly pesticides designed to target specific pests while minimizing environmental impact. Its halogenated structure contributes to the biological activity required for effective pest control .

Material Science

Advanced Materials and Coatings:

  • In material science, this compound is employed in formulating advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance. Its incorporation can lead to materials with improved mechanical and thermal properties .

Analytical Chemistry

Reference Standard:

  • The compound is utilized as a reference standard in analytical chemistry, aiding researchers in the accurate identification and quantification of similar compounds within complex mixtures. This application is critical for quality control in pharmaceutical manufacturing and environmental monitoring .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical ResearchDevelopment of anti-inflammatory and antimicrobial agentsTargeting resistant strains
Organic SynthesisBuilding block for complex organic moleculesFacilitates diverse chemical reactions
Pesticide DevelopmentIntermediate for novel agrochemicalsEffective pest control with reduced environmental impact
Material ScienceFormulation of polymers and coatingsEnhanced durability and performance
Analytical ChemistryReference standard for identificationAccurate quantification in complex mixtures

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines

2,3-Dibromo-5-(trifluoromethyl)pyridine (CAS: N/A)

  • Molecular Formula : C₆H₂Br₂F₃N
  • Key Features : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing stability but reducing nucleophilic substitution reactivity compared to 2,3-Dibromo-5-chloropyridine. This compound is often used in agrochemicals due to its resistance to metabolic degradation .

2,3-Dibromo-5-fluoropyridine (CAS: N/A)

  • Molecular Formula : C₅H₂Br₂FN
  • Key Features : Fluorine’s high electronegativity increases the compound’s polarity and boiling point. However, fluorine’s poor leaving-group ability limits its utility in substitution reactions, making it less versatile than the chloro analogue .

5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7)

  • Molecular Formula : C₅H₂ClF₂N
  • Key Features : The combination of chlorine and fluorine substituents creates a unique electronic profile, favoring electrophilic aromatic substitution at specific positions. This compound is valued in the synthesis of fluorinated pharmaceuticals .

Nitro-Substituted Analogues

2,3-Dibromo-5-nitropyridine (CAS: 15862-36-9)

  • Molecular Formula : C₅H₂Br₂N₂O₂
  • Key Features: The nitro (-NO₂) group is a strong electron-withdrawing substituent, significantly lowering the compound’s basicity and altering its reactivity in reduction and coupling reactions. It is often used in explosives research and as a precursor for amine derivatives .

2,3-Dichloro-5-nitropyridine (CAS: N/A)

  • Molecular Formula : C₅H₂Cl₂N₂O₂
  • Key Features : Chlorine atoms at the 2- and 3-positions make this compound less reactive toward nucleophilic substitution than its brominated counterpart. The nitro group directs further functionalization to the 4-position .

Functionalized Pyridines

2,5-Dichloro-3-hydroxypyridine (CAS: N/A)

  • Molecular Formula: C₅H₃Cl₂NO
  • Key Features : The hydroxyl (-OH) group enhances solubility in polar solvents but reduces thermal stability. This compound is used in coordination chemistry and metal-catalyzed reactions .

5-Chloro-2-methoxynicotinaldehyde (CAS: N/A)

  • Molecular Formula: C₇H₆ClNO₂
  • Key Features : The methoxy (-OCH₃) and aldehyde (-CHO) groups enable diverse reactivity, including condensation and oxidation reactions. This compound is a key intermediate in heterocyclic chemistry .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound 137628-17-2 C₅H₂Br₂ClN 271.34 41–45 259.9 Pharmaceutical intermediates
2,3-Dibromo-5-nitropyridine 15862-36-9 C₅H₂Br₂N₂O₂ 297.80 N/A N/A Energetic materials, synthesis
5-Chloro-2,3-difluoropyridine 89402-43-7 C₅H₂ClF₂N 169.53 N/A N/A Agrochemicals, fluorinated APIs
2,3-Dichloro-5-nitropyridine N/A C₅H₂Cl₂N₂O₂ 207.99 N/A N/A Nitration studies

Key Research Findings

Regioselectivity in Synthesis : this compound’s bromine atoms enable sequential substitution reactions, as demonstrated in Merck’s synthesis of spiro acid A. Its reactivity outperforms dichloro analogues due to bromine’s superior leaving-group ability .

Catalytic Applications: A novel N,N′-doubly quaternized phase transfer catalyst was discovered during spirocyclization reactions involving this compound, highlighting its role in asymmetric synthesis .

Electronic Effects : Nitro-substituted derivatives (e.g., 2,3-Dibromo-5-nitropyridine) exhibit reduced basicity and altered reactivity, making them less suitable for nucleophilic substitutions but ideal for reduction to amine intermediates .

Biological Activity

2,3-Dibromo-5-chloropyridine is a halogenated pyridine compound that has attracted significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and various applications based on current research findings.

  • Chemical Formula : C5_5H2_2Br2_2ClN
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 137628-17-2
  • Structure : The compound features a pyridine ring with two bromine atoms at positions 2 and 3, and a chlorine atom at position 5, which significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of 5-chloropyridine. A common method includes the reaction of 3-bromo-5-chloropyridone with phosphorus tribromide in dimethylformamide (DMF) under reflux conditions, yielding the desired product in moderate to good yields .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound can act as potent antagonists of the P2X(7) receptor, which is implicated in inflammatory processes. These compounds have demonstrated efficacy in inhibiting the release of pro-inflammatory cytokines and the expression of inflammatory enzymes, suggesting their potential as anti-inflammatory agents.

Antimicrobial Activity

Studies have shown that halogenated pyridines exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated against various bacterial strains, revealing promising results in inhibiting growth and viability .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects. It has been noted to influence neurotransmitter systems, which could make it a candidate for further studies in treating neurological disorders. Specifically, it is suggested that this compound could modulate GABAergic activity, potentially impacting anxiety and depression pathways .

Case Study: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit specific enzymes related to inflammation and microbial resistance. Results showed that some derivatives exhibited more than 80% inhibition against certain bacterial strains at low concentrations, indicating strong antimicrobial potential .

Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundP2X(7) Antagonist0.25
Derivative AAntimicrobial0.15
Derivative BAnti-inflammatory0.30

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • P2X(7) Receptor : Inhibition leads to reduced inflammatory responses.
  • Enzymatic Inhibition : Certain derivatives inhibit enzymes involved in bacterial metabolism.
  • Neurotransmitter Modulation : Potential effects on GABA receptors suggest a role in modulating anxiety-related behaviors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dibromo-5-chloropyridine, and how is purity validated?

  • Methodology :

  • Synthesis : Halogenation of pyridine derivatives via electrophilic substitution is common. For example, bromination/chlorination of 5-chloropyridine using reagents like NBS (N-bromosuccinimide) or Cl₂ in controlled conditions. Sequential halogenation steps require temperature modulation (e.g., −10°C to 50°C) and inert atmospheres to avoid overhalogenation .
  • Characterization : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substitution patterns (e.g., coupling constants for adjacent bromines). X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities . GC-MS or HPLC (≥98% purity thresholds) ensures minimal byproducts.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation of vapors/dust .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite. Avoid water to prevent contamination of drains .
  • Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation.

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

  • Methodology :

  • Computational Guidance : Perform DFT calculations (e.g., Gaussian or ORCA) to predict reactive sites. For example, bromine at position 2 may exhibit higher electrophilicity due to steric and electronic effects .
  • Experimental Validation : Use Sonogashira coupling or Suzuki-Miyaura reactions with palladium catalysts. Monitor regioselectivity via LC-MS and compare with computational predictions.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Verification : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For ambiguous peaks, use 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships .
  • Literature Benchmarking : Cross-reference with databases like NIST Chemistry WebBook for known spectral patterns of halogenated pyridines .
  • Crystallographic Validation : Resolve discrepancies by solving the crystal structure via SHELXD (for phase determination) and SHELXL (for refinement) .

Q. What strategies optimize crystallization of this compound for X-ray studies?

  • Methodology :

  • Solvent Screening : Test solvent pairs (e.g., dichloromethane/hexane or ethanol/water) under slow evaporation.
  • Temperature Gradients : Use gradient cooling (e.g., 40°C → 4°C over 48 hours) to promote lattice formation.
  • Additives : Introduce trace co-solvents (e.g., DMSO) to improve crystal morphology.

Q. How can reaction yields be improved in nucleophilic aromatic substitution (NAS) reactions involving this compound?

  • Methodology :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance turnover.
  • Microwave Assistance : Use microwave irradiation (100–150°C, 30 mins) to accelerate NAS reactions while reducing decomposition.

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reproducibility in halogenation reactions?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, reagent stoichiometry). Use ANOVA to identify significant factors.
  • Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. RSD >5% warrants re-evaluation of reaction conditions.

Properties

IUPAC Name

2,3-dibromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFWKJMOOVEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451411
Record name 2,3-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137628-17-2
Record name 2,3-Dibromo-5-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137628-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromo-5-chloropyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4,5-Diamino-2-(3-hydroxy-6-oxo-6H-xanthen-9-yl)benzoic acid
4,5-Diamino-2-(3-hydroxy-6-oxo-6H-xanthen-9-yl)benzoic acid
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2,3-Dibromo-5-chloropyridine
4,5-Diamino-2-(3-hydroxy-6-oxo-6H-xanthen-9-yl)benzoic acid
2,3-Dibromo-5-chloropyridine
4,5-Diamino-2-(3-hydroxy-6-oxo-6H-xanthen-9-yl)benzoic acid
2,3-Dibromo-5-chloropyridine
4,5-Diamino-2-(3-hydroxy-6-oxo-6H-xanthen-9-yl)benzoic acid
2,3-Dibromo-5-chloropyridine
4,5-Diamino-2-(3-hydroxy-6-oxo-6H-xanthen-9-yl)benzoic acid
2,3-Dibromo-5-chloropyridine

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